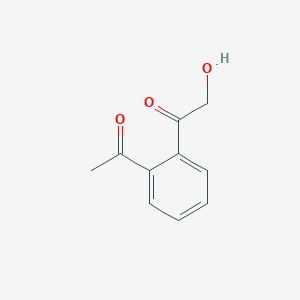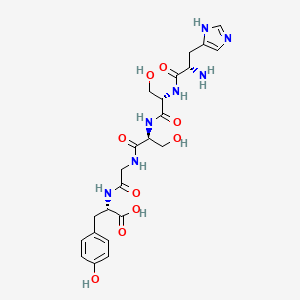
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine is a peptide compound composed of the amino acids histidine, serine, glycine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: The peptide can be used in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The histidine residue can coordinate with metal ions, while the serine and tyrosine residues can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, including immunomodulatory and anxiolytic effects.
L-Seryl-L-histidyl-L-leucine:
Uniqueness
L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple serine residues allows for extensive hydrogen bonding, while the tyrosine residue provides a site for oxidation and other modifications.
Properties
CAS No. |
911427-94-6 |
|---|---|
Molecular Formula |
C23H31N7O9 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H31N7O9/c24-15(6-13-7-25-11-27-13)20(35)29-18(10-32)22(37)30-17(9-31)21(36)26-8-19(34)28-16(23(38)39)5-12-1-3-14(33)4-2-12/h1-4,7,11,15-18,31-33H,5-6,8-10,24H2,(H,25,27)(H,26,36)(H,28,34)(H,29,35)(H,30,37)(H,38,39)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
RMIZJZVSJQEHFD-XSLAGTTESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
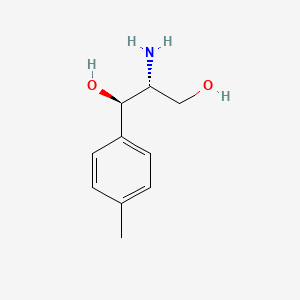

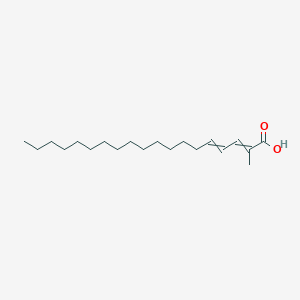
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
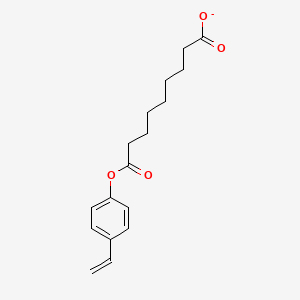
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

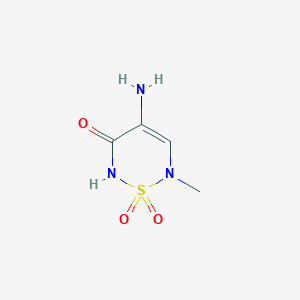
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
